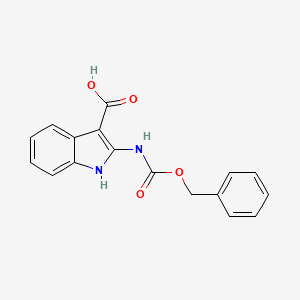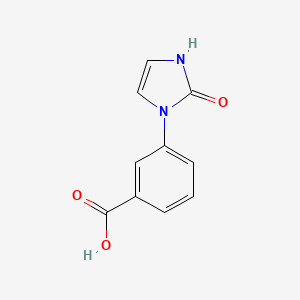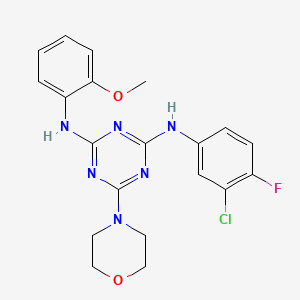
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H13FN4O3 and its molecular weight is 316.292. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activity
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising antimicrobial and antitubercular activity. Specifically, certain compounds exhibited significant antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparable to standard ampicillin. Additionally, some derivatives demonstrated active antitubercular properties against M. tuberculosis H37Rv, supported by molecular docking to understand the mode of inhibition of MurD ligase enzyme (Shingare et al., 2018).
Anticancer Potential
The synthesis of oxadiazole analogues and their evaluation against NCI-60 human cell lines revealed that some compounds showed higher selectivity towards non-small cell lung cancer, with significant growth inhibition in single dose assays. This suggests potential for further research into their application as anticancer agents (Ahsan & Shastri, 2015).
Herbicidal Activity
A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated that these compounds possess moderate to high herbicidal activity against various weeds at certain application rates. This finding opens avenues for the development of new herbicides with improved efficacy and safety profiles (Tajik & Dadras, 2011).
Antimicrobial and Antioxidant Activities
The synthesis and pharmacological screening of new 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have shown that several compounds exhibit potent antimicrobial and antioxidant activities. This highlights their potential as leads for developing new antimicrobial and antioxidant drugs (Dinesha et al., 2014).
Nonlinear Optical Characterization
The optical nonlinearity of new 1,3,4-oxadiazole derivatives was assessed using the open-aperture z-scan technique, revealing potential applications in optoelectronics for compounds exhibiting optical limiting behavior at specific wavelengths (Chandrakantha et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into fluorinated 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety indicated significant anti-inflammatory and analgesic properties, suggesting a potential for development as new therapeutic agents in these categories (Dinesha et al., 2016).
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-8-10(7-17-15(18-8)22-3)14-19-13(20-23-14)9-4-5-12(21-2)11(16)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABXJNWWOPPZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)
![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)


![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)


![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)
